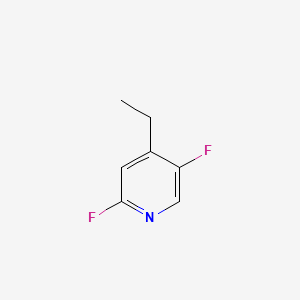
4-Ethyl-2,5-difluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H7F2N. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,5-difluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-temperature fluorination reactions using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at temperatures ranging from 450 to 500°C .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2,5-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Substitution Reactions: Introduction of different substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) in dimethylformamide (DMF) at room temperature.
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with KF can yield various fluorinated pyridine derivatives .
Applications De Recherche Scientifique
4-Ethyl-2,5-difluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2,5-difluoropyridine involves its interaction with molecular targets through its fluorine atoms. The strong electron-withdrawing effect of fluorine atoms can influence the compound’s reactivity and interaction with biological molecules. This can lead to various biological effects, depending on the specific molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Difluoropyridine: Lacks the ethyl group, making it less hydrophobic.
4-Chloro-2,5-difluoropyridine: Contains a chlorine atom instead of an ethyl group, resulting in different reactivity.
3,5-Difluoropyridine: Fluorine atoms are positioned differently on the pyridine ring.
Uniqueness
4-Ethyl-2,5-difluoropyridine is unique due to the presence of both ethyl and fluorine substituents on the pyridine ring. This combination imparts distinct chemical properties, such as altered reactivity and potential biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H7F2N |
|---|---|
Poids moléculaire |
143.13 g/mol |
Nom IUPAC |
4-ethyl-2,5-difluoropyridine |
InChI |
InChI=1S/C7H7F2N/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3 |
Clé InChI |
SMKRIJCTVRAUJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
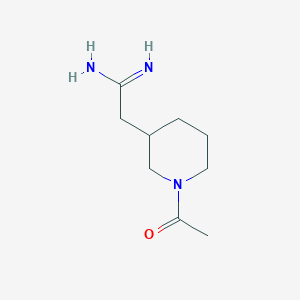
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)
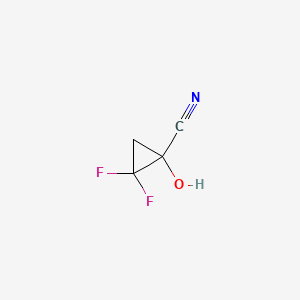


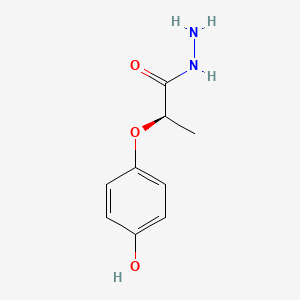
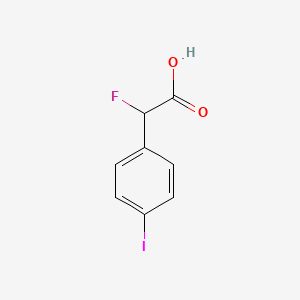
![3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{8-[(1,3-benzothiazol-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B13452764.png)

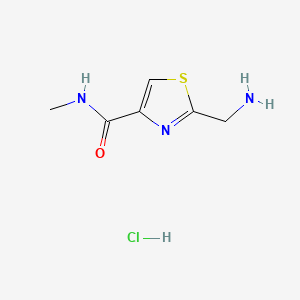
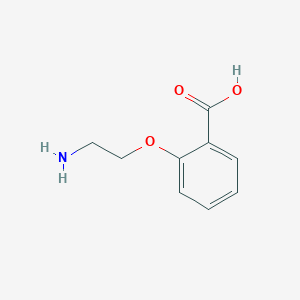
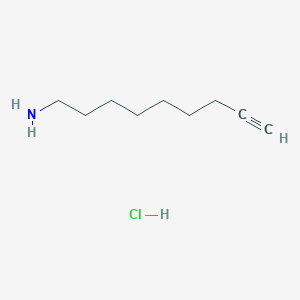
![4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B13452806.png)
